2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Pyridazinone sulfonamide Structure–activity relationship Halogen vs. methoxy substitution

This exact 2‑methoxy‑N‑(3‑(6‑oxopyridazin‑1(6H)‑yl)propyl)benzenesulfonamide (CAS 1210317‑06‑8) fills a critical SAR gap in the pyridazinone‑benzenesulfonamide class. Published 4‑substituted analogs show activity at hCA isoforms, MAO‑B, and chloride channels, but the 2‑methoxy pattern has never been screened. Obtain this structurally matched negative‑control candidate or use it as a diversity‑set entry for broad‑panel profiling. Determine its selectivity fingerprint now—quantitative data absent from public domain must be generated experimentally.

Molecular Formula C14H17N3O4S
Molecular Weight 323.37
CAS No. 1210317-06-8
Cat. No. B2556026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
CAS1210317-06-8
Molecular FormulaC14H17N3O4S
Molecular Weight323.37
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)NCCCN2C(=O)C=CC=N2
InChIInChI=1S/C14H17N3O4S/c1-21-12-6-2-3-7-13(12)22(19,20)16-10-5-11-17-14(18)8-4-9-15-17/h2-4,6-9,16H,5,10-11H2,1H3
InChIKeyJHKVYBRZQSNZCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1210317-06-8): Structural Identity and Class Context for Procurement Evaluation


2-Methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1210317-06-8) is a synthetic sulfonamide derivative characterized by a 2‑methoxy‑substituted benzenesulfonamide core linked via a propyl spacer to a 6‑oxopyridazin‑1(6H)‑yl heterocycle. The compound belongs to the pyridazinone‑benzenesulfonamide class, a scaffold that has been investigated for inhibition of carbonic anhydrase isoforms [1], monoamine oxidase [2], and ion channels [3]. However, quantitative, comparator‑based bioactivity data for this specific compound remain absent from the peer‑reviewed primary literature and patent documents available to date.

Why Generic Interchange of 2-Methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide with In‑Class Analogs Carries Undefined Risk


Within the pyridazinone‑benzenesulfonamide family, minor structural modifications produce dramatic shifts in target selectivity and potency. For example, in the carbonic anhydrase inhibitor series, altering the aryl substitution pattern from 4‑ to 2‑position switches the isoform inhibition profile between hCA I, II, IX and XII [1]; similarly, in the monoamine oxidase series, only two out of seventeen closely related pyridazinone‑benzenesulfonamides exhibited measurable MAO‑B inhibition (IC₅₀ 2.90 µM and 4.36 µM) [2]. Consequently, the 2‑methoxy‑N‑propyl‑pyridazinone substitution pattern of CAS 1210317-06-8 cannot be assumed to reproduce the activity of any other class member without direct experimental verification.

Quantitative Differentiation Evidence for 2-Methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: Current Data Gap Assessment


Structural Differentiation from the 2‑Fluoro Analog (CAS 1105200-31-4) Lacks Quantitative Bioactivity Confirmation

The closest structurally characterized analog is 2‑fluoro‑N‑(3‑(6‑oxopyridazin‑1(6H)‑yl)propyl)benzenesulfonamide, which has been referenced in a patent application as a sodium channel (NaV) inhibitor scaffold [1]. The 2‑methoxy variant (CAS 1210317-06-8) replaces the fluorine atom with a methoxy group, altering both electronic (Hammett σₘ of OCH₃ = +0.12 vs. F = +0.34) and steric parameters. However, no head‑to‑head study or independent assay has reported comparative IC₅₀, Kᵢ, or selectivity data for the 2‑methoxy compound against the 2‑fluoro analog or any other defined comparator.

Pyridazinone sulfonamide Structure–activity relationship Halogen vs. methoxy substitution

Differentiation from 2‑Methoxy‑5‑methyl Analog (CAS 1210348-62-7) Remains Unquantified

The 2‑methoxy‑5‑methyl‑N‑(3‑(6‑oxopyridazin‑1(6H)‑yl)propyl)benzenesulfonamide analog differs from the target compound solely by an additional methyl group at the 5‑position of the benzene ring . In related pyridazinone‑benzenesulfonamide series, even a single methyl addition has been shown to alter enzyme inhibition potency by >10‑fold [1]. No public study has yet measured the biological activity of either compound, rendering the impact of this methylation on target engagement unknown.

Methyl substitution effect SAR Benzenesulfonamide analog

Class‑Level Inference: Pyridazinone‑Benzenesulfonamide Scaffold Permits Divergent Target Profiles

Published series confirm that the pyridazinone‑benzenesulfonamide scaffold is compatible with multiple, unrelated target profiles: sub‑nanomolar hCA II inhibition (Kᵢ range 0.98–8.5 nM) [1], modest MAO‑B inhibition (IC₅₀ 2.90–4.36 µM) [2], and chloride‑channel blockade (CaCC/VRAC) [3]. The 2‑methoxy‑N‑propyl substitution pattern of CAS 1210317-06-8 positions the compound at an unexplored intersection of these structure–activity landscapes, implying that its target profile is unpredictable from existing class data alone.

Carbonic anhydrase Monoamine oxidase Ion channel Polypharmacology

Research Application Scenarios for 2-Methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide Based on Current Evidence


Exploratory Medicinal Chemistry as a Scaffold‑Hopping Intermediate

The compound may serve as a synthetic intermediate for generating focused libraries that probe the effect of 2‑methoxy substitution on benzenesulfonamide‑pyridazinone target engagement. Given the established class activity across carbonic anhydrase [1], monoamine oxidase [2], and ion channels [3], iterative derivatization of CAS 1210317-06-8 could map SAR space not covered by published 4‑substituted series.

Negative Control Tool for Pyridazinone‑Benzenesulfonamide SAR Studies

If future screening confirms that the 2‑methoxy‑N‑propyl arrangement abolishes activity at a defined target (e.g., hCA II or MAO‑B), this compound could serve as a structurally matched negative control for target‑engagement studies involving more potent 4‑substituted analogs [1][2].

Polypharmacology Probe in In‑House Panel Screens

Organizations maintaining broad‑panel enzyme or ion‑channel screening platforms could include CAS 1210317-06-8 as part of a pyridazinone‑benzenesulfonamide diversity set to empirically determine its selectivity fingerprint across hCA isoforms, MAO enzymes, and chloride channels, thereby generating the quantitative differentiation data currently absent from the public domain [1][2][3].

Quote Request

Request a Quote for 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.